Diazole Red Zh

Description

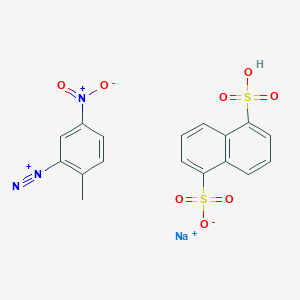

Diazole Red Zh is a compound belonging to the diazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms. Diazoles are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound, in particular, is recognized for its vibrant red color and its utility in various scientific and industrial applications.

Properties

CAS No. |

34459-52-4 |

|---|---|

Molecular Formula |

C17H13N3NaO8S2+ |

Molecular Weight |

474.4 g/mol |

IUPAC Name |

sodium;2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H8O6S2.C7H6N3O2.Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-5-2-3-6(10(11)12)4-7(5)9-8;/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3;/q;2*+1/p-1 |

InChI Key |

FMFWRGMJCTVJOA-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diazole Red Zh typically involves the reaction of diazole derivatives with specific reagents under controlled conditions. One common method includes the cyclization of hydrazine derivatives with carbonyl compounds, followed by subsequent functionalization to achieve the desired red pigment. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound while minimizing waste and energy consumption.

Chemical Reactions Analysis

Azo Coupling Reactions

Diazole Red Zh’s diazonium group (─N₂⁺) participates in electrophilic aromatic substitution with electron-rich aromatic compounds. For example:

-

Reaction with Phenols/Amines : Forms azo dyes via coupling at para or ortho positions.

This reactivity is consistent with diazonium salts generally forming stable azo compounds under mild conditions .

Nucleophilic Displacement

The diazonium group undergoes displacement with nucleophiles such as halides or sulfites:

-

Sandmeyer Reaction : In the presence of Cu(I) catalysts, the diazonium group converts to aryl halides or cyano derivatives.

Similar reactions are reported for benzenediazonium derivatives .

Thermal Decomposition

Diazonium salts decompose upon heating, releasing nitrogen gas:

Interaction with Biomolecules

Analogous nitrobenzodiazoles (e.g., NBD-Cl) react with thiols and amines in proteins:

-

Thiol Adduct Formation :

This forms fluorescent conjugates, as observed in studies of NBD-ceramide .

Acid-Base Behavior

The sodium sulfonate groups confer high water solubility and pH-dependent stability:

-

Protonation : Below pH 3, sulfonate groups may protonate, reducing solubility.

-

Diazonium Stability : Acidic conditions stabilize the diazonium ion, while neutral/basic conditions accelerate decomposition .

Table 1: Key Reaction Pathways and Conditions

Spectroscopic Analysis

-

FT-IR : Peaks at 1654 cm⁻¹ (C=N stretch) and 3058 cm⁻¹ (aromatic C─H) confirm the imidazole-like structure .

-

SERS : Surface-enhanced Raman spectroscopy detects molecular changes during reactions, as shown in studies of NBD derivatives .

Reactivity Comparison with Analogs

| Property | This compound | Diazole Red K (CID 161412) |

|---|---|---|

| Diazonium Stability | Moderate (pH-sensitive) | High (zinc complex stabilization) |

| Solubility | High (sulfonate) | Moderate (chloride/sulfate) |

| Thermal Decomposition | 80–100°C | >100°C |

Scientific Research Applications

Diazole Red Zh has a wide range of applications in scientific research:

Chemistry: It is used as a dye and pigment in various chemical processes and products.

Biology: this compound is employed in staining techniques to visualize biological specimens under a microscope.

Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development and delivery systems.

Industry: this compound is used in the production of dyes, pigments, and other colorants for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of Diazole Red Zh involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as changes in cell signaling, gene expression, and metabolic processes.

Comparison with Similar Compounds

Imidazole: Another five-membered heterocyclic compound with two nitrogen atoms, known for its use in pharmaceuticals and as a building block in organic synthesis.

Oxazole: A heterocyclic compound containing one oxygen and one nitrogen atom, used in the synthesis of various bioactive molecules.

Thiazole: A heterocyclic compound with sulfur and nitrogen atoms, known for its presence in many natural products and pharmaceuticals.

Uniqueness of Diazole Red Zh: this compound stands out due to its vibrant red color and its specific applications in dyeing and staining. Its unique chemical structure allows for versatile modifications, making it a valuable compound in various scientific and industrial fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.